

The Application of N-Fmoc Rhodamine 110 in Modern Research: A Technical Guide

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Compound of Interest		
Compound Name:	N-Fmoc rhodamine 110	
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For Researchers, Scientists, and Drug Development Professionals

N-Fmoc rhodamine 110 stands as a pivotal tool in contemporary biological research, primarily serving as a versatile building block for the creation of fluorogenic substrates. Its unique chemical architecture, combining the green-fluorescent rhodamine 110 core with a base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group, makes it exceptionally well-suited for solid-phase peptide synthesis (SPPS). This allows for the precise and programmable assembly of peptide sequences onto the rhodamine 110 fluorophore. The resulting conjugates are initially non-fluorescent, or "caged," due to the quenching effect of the attached peptide. Upon interaction with a specific enzyme that recognizes and cleaves the peptide sequence, the rhodamine 110 is liberated, leading to a dramatic increase in fluorescence. This "turn-on" mechanism forms the basis of highly sensitive and specific enzyme activity assays.

Core Applications in Research

The principal application of **N-Fmoc rhodamine 110** lies in the development of customized fluorogenic substrates for a wide array of enzymes, most notably proteases.[1][2] By synthesizing peptides with specific cleavage sequences for enzymes of interest, researchers can create highly selective probes to monitor enzymatic activity in real-time. This has profound implications for various research areas:

Drug Discovery: Screening for enzyme inhibitors is a cornerstone of drug development.
 Rhodamine 110-based substrates provide a robust high-throughput screening (HTS)



platform to identify and characterize potential drug candidates that modulate enzyme activity. [3]

- Apoptosis Research: Caspases, a family of proteases, are central executioners of apoptosis (programmed cell death). N-Fmoc rhodamine 110 is used to synthesize substrates containing the caspase recognition motif, such as DEVD for caspase-3, enabling the sensitive detection of apoptotic events in cells and tissues.[3][4]
- Forensic Science: The high sensitivity of rhodamine 110-based assays has been leveraged in forensic analysis to detect specific proteases present in bodily fluids, aiding in their identification.
- Enzyme Kinetics and Profiling: These substrates are invaluable for determining key enzymatic parameters such as Michaelis-Menten constants (Km) and catalytic efficiency (kcat/Km), providing deep insights into enzyme function and substrate specificity.

Quantitative Data Presentation

For ease of comparison, the key quantitative properties of **N-Fmoc rhodamine 110** and the resulting rhodamine 110 fluorophore are summarized below.

Property	N-Fmoc Rhodamine 110	Rhodamine 110 (liberated)
Molecular Weight	552.6 g/mol [1]	366.8 g/mol
Purity	>98%[1]	N/A
Appearance	Crystalline solid	Orange-red solid[5]
Solubility	Soluble in DMSO[1]	Soluble in DMSO, ethanol, methanol; slightly soluble in water[6]
Excitation Wavelength (λex)	N/A (non-fluorescent)	~496 nm[5]
Emission Wavelength (λem)	N/A (non-fluorescent)	~520 nm[5]
Storage Conditions	-20°C, desiccated[1]	Room temperature, protected from light[5]



Experimental Protocols Solid-Phase Peptide Synthesis (SPPS) of a Caspase-3 Substrate

This protocol outlines the synthesis of a rhodamine 110-based fluorogenic substrate for caspase-3, Ac-DEVD-Rhodamine 110.

Materials:

- · Rink Amide resin
- N-Fmoc-L-Asp(OtBu)-OH
- N-Fmoc-L-Val-OH
- N-Fmoc-L-Glu(OtBu)-OH
- N-Fmoc-L-Asp(OtBu)-OH
- N-Fmoc rhodamine 110
- N,N'-Diisopropylcarbodiimide (DIC)
- OxymaPure
- Piperidine solution (20% in DMF)
- Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Acetic anhydride
- Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Methodology:



- Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.
- Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
- First Amino Acid Coupling: Couple N-Fmoc-L-Asp(OtBu)-OH to the resin using DIC and OxymaPure as coupling reagents in DMF. Allow the reaction to proceed for 2 hours. Wash the resin.
- Chain Elongation: Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids in the sequence: N-Fmoc-L-Val-OH, N-Fmoc-L-Glu(OtBu)-OH, and N-Fmoc-L-Asp(OtBu)-OH.
- N-terminal Acetylation: After the final Fmoc deprotection, acetylate the N-terminus of the peptide by treating the resin with a solution of acetic anhydride and a base (e.g., DIPEA) in DMF.
- Coupling of N-Fmoc Rhodamine 110: Couple N-Fmoc rhodamine 110 to the side chain of the C-terminal aspartic acid. This step may require specialized coupling conditions and should be optimized.
- Final Fmoc Deprotection: Remove the final Fmoc group from the rhodamine 110 moiety using 20% piperidine in DMF.
- Cleavage and Deprotection: Cleave the peptide-rhodamine 110 conjugate from the resin and remove the side-chain protecting groups by treating with the TFA cleavage cocktail for 2-3 hours.
- Purification: Precipitate the crude product in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterization: Confirm the identity and purity of the synthesized substrate by mass spectrometry and analytical HPLC.

Caspase-3 Activity Assay



This protocol describes a typical in vitro assay to measure caspase-3 activity using a custom-synthesized or commercially available rhodamine 110-based substrate.

Materials:

- Purified recombinant caspase-3
- Rhodamine 110-based caspase-3 substrate (e.g., Z-DEVD-R110)
- Assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% sucrose, 0.1% CHAPS, 10 mM DTT)
- 96-well black microplate
- Fluorescence plate reader

Methodology:

- Reagent Preparation: Prepare a stock solution of the rhodamine 110-based substrate in DMSO. Dilute the substrate and caspase-3 enzyme to their final working concentrations in the assay buffer.
- Assay Setup: In a 96-well black microplate, add the desired volume of assay buffer.
- Addition of Enzyme: Add the diluted caspase-3 enzyme to the appropriate wells. Include wells with no enzyme as a negative control.
- Initiation of Reaction: Add the diluted substrate to all wells to initiate the enzymatic reaction.
 The final reaction volume is typically 100-200 μL.
- Incubation: Incubate the plate at 37°C, protected from light.
- Fluorescence Measurement: Measure the fluorescence intensity at regular intervals (e.g., every 5 minutes for 1 hour) using a fluorescence plate reader with excitation at ~496 nm and emission at ~520 nm.
- Data Analysis: Plot the fluorescence intensity versus time. The initial rate of the reaction is proportional to the enzyme activity. For inhibitor screening, compare the reaction rates in the presence and absence of the test compound.



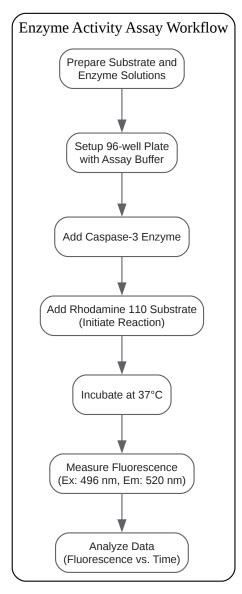
Visualizations

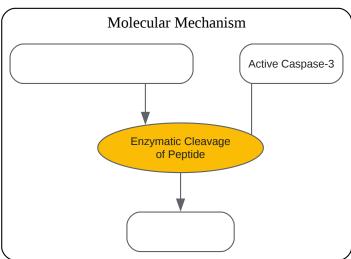


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Caption: Solid-Phase Peptide Synthesis Workflow for a Rhodamine 110-based Caspase-3 Substrate.







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Caption: Workflow and Molecular Mechanism of a Rhodamine 110-based Enzyme Activity Assay.



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